molecular formula C7H9ClN2O B13484757 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride

1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride

Cat. No.: B13484757
M. Wt: 172.61 g/mol
InChI Key: UGQGQOZJDRLZCZ-UHFFFAOYSA-N
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Description

1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride is an organic compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride typically involves the reaction of 4-aminopyridine with acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminopyridin-4-yl)ethan-1-one hydrochloride
  • 1-(3-Aminopyridin-4-yl)ethanone

Uniqueness

1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

1-(4-aminopyridin-3-yl)ethanone;hydrochloride

InChI

InChI=1S/C7H8N2O.ClH/c1-5(10)6-4-9-3-2-7(6)8;/h2-4H,1H3,(H2,8,9);1H

InChI Key

UGQGQOZJDRLZCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CN=C1)N.Cl

Origin of Product

United States

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